N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine is a chemical compound with the molecular formula C8H13N3S and a molecular weight of 183.27 g/mol This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of two nitrogen atoms, one sulfur atom, and two carbon atoms
Preparation Methods
The synthesis of N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine involves several steps. One common method is the reaction of cyclopentanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted thiadiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: this compound is used in the development of new materials with unique properties, such as conducting polymers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication . Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine can be compared with other similar thiadiazole compounds, such as:
N-cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine: This compound has a similar structure but differs in the position of the nitrogen and sulfur atoms within the thiadiazole ring.
5-cyclohexyl-1,3,4-thiadiazol-2-amine: This compound contains a cyclohexyl group instead of a cyclopentyl group, which may affect its biological activity and chemical reactivity.
5-cyclopropyl-1,3,4-thiadiazol-2-amine: This compound has a cyclopropyl group, which introduces additional ring strain and may influence its reactivity and stability.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclopentyl and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-6-9-8(12-11-6)10-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLDCIXELBSTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.